1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole
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Overview
Description
1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole is a complex organic compound that features a biphenyl group, a pyrrole ring, and a dicyclohexylphosphanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the biphenyl-pyrrole linkage . The dicyclohexylphosphanyl group can then be introduced through a nucleophilic substitution reaction using a suitable phosphine reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated biphenyl-pyrrole compounds .
Scientific Research Applications
1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal centers, influencing the reactivity and selectivity of catalytic processes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl: A simpler biphenyl compound without the pyrrole and phosphanyl groups.
2-(Dicyclohexylphosphanyl)pyrrole: A related compound lacking the biphenyl group.
3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde: Another biphenyl derivative with different functional groups.
Uniqueness
1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole is unique due to its combination of a biphenyl group, a pyrrole ring, and a dicyclohexylphosphanyl group. This unique structure imparts specific chemical and physical properties, making it valuable in various applications .
Properties
Molecular Formula |
C28H34NP |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
dicyclohexyl-[1-(2-phenylphenyl)pyrrol-2-yl]phosphane |
InChI |
InChI=1S/C28H34NP/c1-4-13-23(14-5-1)26-19-10-11-20-27(26)29-22-12-21-28(29)30(24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1,4-5,10-14,19-22,24-25H,2-3,6-9,15-18H2 |
InChI Key |
GZWCDPAGRRBYFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CN3C4=CC=CC=C4C5=CC=CC=C5 |
Origin of Product |
United States |
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